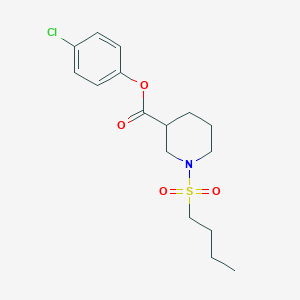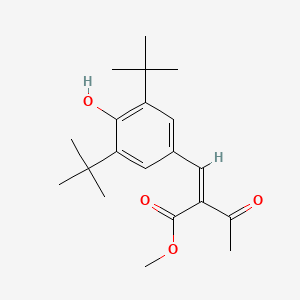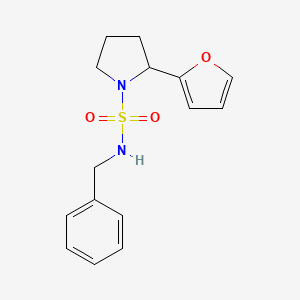
4-chlorophenyl 1-(butylsulfonyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorophenyl 1-(butylsulfonyl)-3-piperidinecarboxylate, commonly known as CP-47,497, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the active ingredient in marijuana. CP-47,497 has been widely studied for its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
CP-47,497 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located in the central nervous system and immune system, respectively. The activation of these receptors by CP-47,497 leads to the modulation of various physiological processes, including pain sensation, inflammation, and immune response.
Biochemical and Physiological Effects:
CP-47,497 has been shown to produce a range of biochemical and physiological effects. It has been found to exhibit potent analgesic properties, reducing pain sensation in animal models of acute and chronic pain. CP-47,497 has also been shown to exhibit anti-inflammatory properties, reducing inflammation in animal models of arthritis and other inflammatory conditions. Additionally, CP-47,497 has been shown to exhibit anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CP-47,497 in lab experiments include its potent and selective agonist activity at the cannabinoid receptors, allowing for the precise modulation of physiological processes. Additionally, CP-47,497 is stable and can be easily synthesized in large quantities. However, the limitations of using CP-47,497 include its potential for abuse as a recreational drug and its lack of specificity for the cannabinoid receptors, leading to potential off-target effects.
Direcciones Futuras
There are several future directions for the study of CP-47,497. One potential area of research is the development of novel synthetic cannabinoids with improved specificity and potency for the cannabinoid receptors. Additionally, the potential therapeutic applications of CP-47,497 in neurological disorders and cancer should be further investigated. Finally, the potential for abuse and the safety profile of CP-47,497 should be thoroughly evaluated to ensure its safe use in medical research.
Métodos De Síntesis
The synthesis of CP-47,497 involves several steps, including the reaction between 4-chlorobenzoic acid and butyl lithium, followed by the addition of piperidine and sulfonyl chloride. The resulting product is then purified through chromatography to obtain CP-47,497 in its pure form.
Aplicaciones Científicas De Investigación
CP-47,497 has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anti-inflammatory, and anti-cancer properties. CP-47,497 has also been investigated as a potential treatment for various neurological disorders, such as epilepsy, multiple sclerosis, and Parkinson's disease.
Propiedades
IUPAC Name |
(4-chlorophenyl) 1-butylsulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4S/c1-2-3-11-23(20,21)18-10-4-5-13(12-18)16(19)22-15-8-6-14(17)7-9-15/h6-9,13H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDKMWFTEGVRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200229 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Chlorophenyl 1-(butylsulfonyl)-3-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493511.png)
![5-[1-(2-chloro-4-methylphenyl)-1H-imidazol-2-yl]-2-(2-methoxyethyl)pyrimidine](/img/structure/B5493515.png)
![N-(2,4-difluorophenyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5493518.png)
![4-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5493520.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5493540.png)
![2-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5493542.png)
![N-{4-[({[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}amino)sulfonyl]phenyl}acetamide](/img/structure/B5493545.png)
![2,6-dimethyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B5493551.png)
![2-[9-methoxy-7-(5-methyl-2-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetamide](/img/structure/B5493559.png)

![N-cycloheptyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5493569.png)
![(4aS*,8aR*)-6-[3-(4-methoxyphenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5493597.png)
